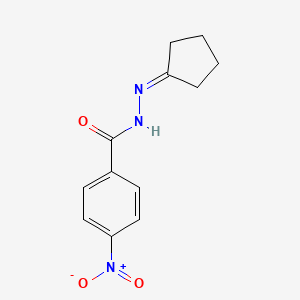![molecular formula C31H28N4O5 B14950761 2-Benzamido-N-{1-[N'-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B14950761.png)
2-Benzamido-N-{1-[N'-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzamido-N-{1-[N’-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of benzamido and methoxybenzoyl groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-N-{1-[N’-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of benzamido derivatives with methoxybenzoyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
2-Benzamido-N-{1-[N’-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
2-Benzamido-N-{1-[N’-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-Benzamido-N-{1-[N’-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function in conditions like Alzheimer’s disease .
類似化合物との比較
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound shares structural similarities and has been studied for its potential as a kinase inhibitor.
2-(Benzamido)benzohydrazide: Another related compound that has been evaluated for its enzyme inhibition and antioxidant properties.
Uniqueness
What sets 2-Benzamido-N-{1-[N’-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research .
特性
分子式 |
C31H28N4O5 |
|---|---|
分子量 |
536.6 g/mol |
IUPAC名 |
2-benzamido-N-[1-[2-(4-methoxybenzoyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C31H28N4O5/c1-40-24-18-16-23(17-19-24)29(37)34-35-31(39)27(20-21-10-4-2-5-11-21)33-30(38)25-14-8-9-15-26(25)32-28(36)22-12-6-3-7-13-22/h2-19,27H,20H2,1H3,(H,32,36)(H,33,38)(H,34,37)(H,35,39) |
InChIキー |
QVRZZNOCDVZICU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-{[2,5-Bis(methylsulfanyl)thiene-3,4-diyl]dimethanediyl}dipyridinium](/img/structure/B14950679.png)
![N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate](/img/structure/B14950685.png)

![4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide](/img/structure/B14950714.png)
![2,6-Dimethyl-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B14950719.png)
![N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B14950733.png)
![(4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone](/img/structure/B14950755.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-diiodophenol)](/img/structure/B14950764.png)
![(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate)](/img/structure/B14950765.png)


![2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14950779.png)
![N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide](/img/structure/B14950780.png)
![N-benzyl-4-(morpholin-4-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B14950786.png)
